N~1~-(2-ethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The phenyl rings could be introduced via electrophilic aromatic substitution reactions or cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the amide group and the phenyl rings. The electron-withdrawing nature of the amide group and the fluorine atom could influence the electron distribution in the molecule, affecting its reactivity .Chemical Reactions Analysis
The compound could undergo various reactions typical for amides and aromatic compounds. For instance, under certain conditions, the amide group could be hydrolyzed to give a carboxylic acid and an amine . The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum .Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. For instance, it could be interesting to investigate its biological activity given the presence of the amide group and aromatic rings, which are common features in many bioactive compounds .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-2-17-8-6-7-11-21(17)24-22(26)16-25(19-14-12-18(23)13-15-19)29(27,28)20-9-4-3-5-10-20/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKGKMZMJXVCDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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